molecular formula C3H6S2 B1197483 1,2-Dithiolane CAS No. 557-22-2

1,2-Dithiolane

Cat. No.: B1197483
CAS No.: 557-22-2
M. Wt: 106.21 g/mol
InChI Key: MUZIZEZCKKMZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dithiolane is a dithiolane.

Properties

CAS No.

557-22-2

Molecular Formula

C3H6S2

Molecular Weight

106.21 g/mol

IUPAC Name

dithiolane

InChI

InChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2

InChI Key

MUZIZEZCKKMZRT-UHFFFAOYSA-N

SMILES

C1CSSC1

Canonical SMILES

C1CSSC1

Key on ui other cas no.

557-22-2

Synonyms

1,2-dithiolane

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of dimercaptoacetyl boc-serinol (4.1 mmol) in EtOH (20 ml) was treated with 10 ml of aqueous 1 N NaOH at room temperature for 1 h. The mixture was diluted with CH2Cl2 (100 ml) and then an aqueous solution of 0.1 M iodine (4.5 mmol) is added dropwise. The reaction mixture was stirred for 2 hours at room temperature and 1 mmol of Na2S2O3 (1 M aqueous solution) was added to the reaction mixture. The organic phase was separated, washed with water (3×200 mL), dried with magnesium sulfate, and evaporated at room temperature. The crude product was chromatographed on silica gel (200 mL) using a solvent mixture of hexane and ethyl acetate (40:20) as eluent to give 1,2-dithiolane of boc-serinol.
Name
dimercaptoacetyl boc-serinol
Quantity
4.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of dimercaptoacetyl monobenzalpentaerythritol (4.1 mmol) in EtOH (20 ml) is treated with 10 ml of aqueous 1 N NaOH at room temperature for 1 h. The mixture is diluted with CH2Cl2 (100 ml) and then an aqueous solution of 0.1 M iodine (4.5 mmol) is added dropwise. The reaction mixture was stirred for 2 hours at room temperature and 1 mmol of Na2S2O3 (1 M aqueous solution) was added to the reaction mixture. The organic phase was separated, washed with water (3(200 mL), dried with magnesium sulfate, and evaporated at room temperature. The crude product is chromatographed on silica gel (200 mL) using a solvent mixture of hexane and ethyl acetate (40:20) as eluent to give 1,2-dithiolane of monobenzalpentaerythritol. Step 5: Synthesis of 1,2-dithiolane pentaerythritol
Name
dimercaptoacetyl monobenzalpentaerythritol
Quantity
4.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dithiolane
Reactant of Route 2
1,2-Dithiolane
Reactant of Route 3
1,2-Dithiolane
Reactant of Route 4
1,2-Dithiolane
Reactant of Route 5
1,2-Dithiolane
Reactant of Route 6
1,2-Dithiolane

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